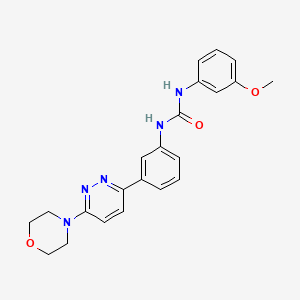
1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that features a morpholine ring, a pyridazine ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the morpholine group, and the incorporation of the trifluoromethyl group. Common synthetic strategies include:
Cyclization Reactions: The pyridazine ring can be synthesized by cyclizing phenylhydrazone derivatives with levulinic acid.
Functional Group Transformations: The morpholine group is introduced through nucleophilic substitution reactions.
Trifluoromethylation: The trifluoromethyl group is incorporated using electrophilic or nucleophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the morpholine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
CEP-26401 (Irdabisant): A histamine H3 receptor antagonist with similar structural features.
Pyridazinone Derivatives: Compounds with the pyridazinone core, known for their diverse pharmacological activities.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its combination of a morpholine ring, a pyridazine ring, and a trifluoromethyl group, which confer distinct pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H20F3N5O2 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
1-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H20F3N5O2/c23-22(24,25)17-6-1-2-7-19(17)27-21(31)26-16-5-3-4-15(14-16)18-8-9-20(29-28-18)30-10-12-32-13-11-30/h1-9,14H,10-13H2,(H2,26,27,31) |
Clé InChI |
RSZOBUDTBLYKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-6-(2-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14963525.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B14963538.png)
![N-(4-fluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963543.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963553.png)

![4-Methoxy-N-{1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide](/img/structure/B14963564.png)
![2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14963568.png)
![(5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14963581.png)
![Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B14963587.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963607.png)
![6-(2-chlorophenyl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14963610.png)
![2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide](/img/structure/B14963621.png)
![N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B14963637.png)
